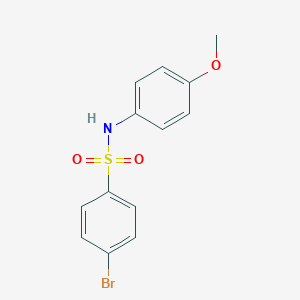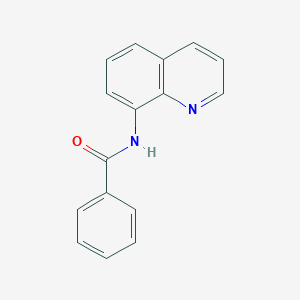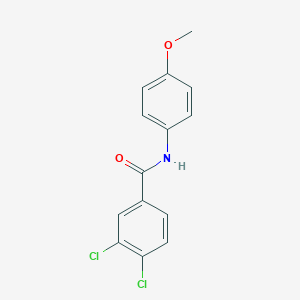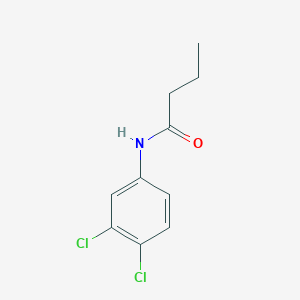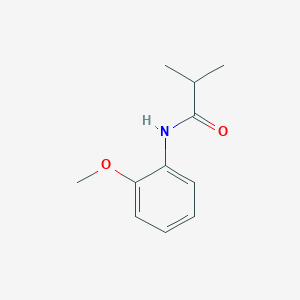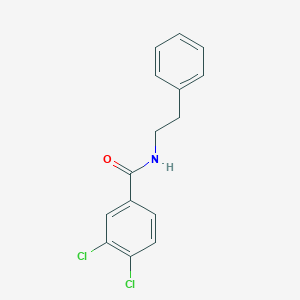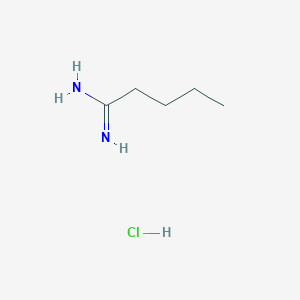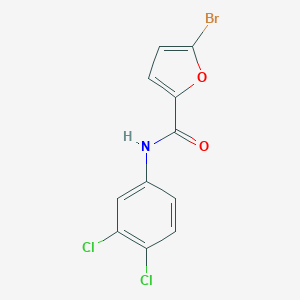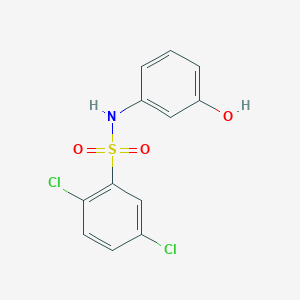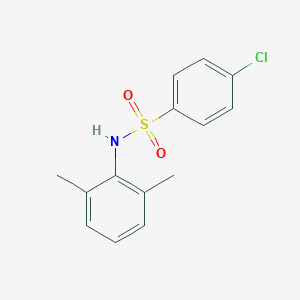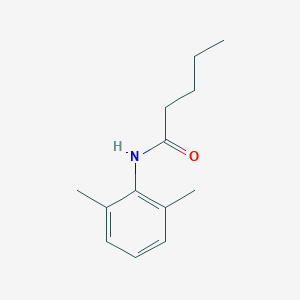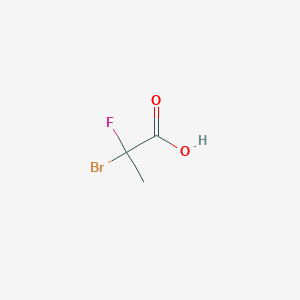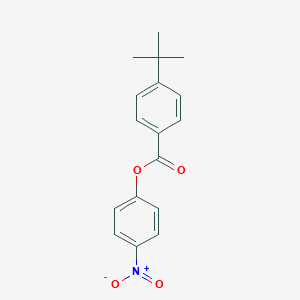
(4-Nitrophenyl) 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl) 4-tert-butylbenzoate (NPB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder, with a molecular weight of 317.33 g/mol. NPB is widely used in the field of organic chemistry as a starting material for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl) 4-tert-butylbenzoate is not well understood. However, it is believed that (4-Nitrophenyl) 4-tert-butylbenzoate acts as a nucleophile in some reactions due to the presence of the nitro group. The tert-butyl group in (4-Nitrophenyl) 4-tert-butylbenzoate also plays an important role in stabilizing the compound and increasing its reactivity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4-Nitrophenyl) 4-tert-butylbenzoate are not well studied. However, it has been reported that (4-Nitrophenyl) 4-tert-butylbenzoate has low toxicity and is not mutagenic or carcinogenic. (4-Nitrophenyl) 4-tert-butylbenzoate has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Nitrophenyl) 4-tert-butylbenzoate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It is also readily available and relatively inexpensive. However, (4-Nitrophenyl) 4-tert-butylbenzoate has some limitations, including its low solubility in water and its sensitivity to light.
Orientations Futures
There are several future directions for the research on (4-Nitrophenyl) 4-tert-butylbenzoate. One potential application of (4-Nitrophenyl) 4-tert-butylbenzoate is in the development of new fluorescent probes for the detection of reactive oxygen species in cells. (4-Nitrophenyl) 4-tert-butylbenzoate can also be used as a building block for the synthesis of new liquid crystals and polymers with unique properties. Further studies are needed to explore the potential applications of (4-Nitrophenyl) 4-tert-butylbenzoate in various fields, including materials science, medicinal chemistry, and biochemistry.
In conclusion, (4-Nitrophenyl) 4-tert-butylbenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is widely used as a starting material for the synthesis of various compounds and has potential applications in materials science, medicinal chemistry, and biochemistry. Further studies are needed to explore the potential applications of (4-Nitrophenyl) 4-tert-butylbenzoate in various fields.
Méthodes De Synthèse
(4-Nitrophenyl) 4-tert-butylbenzoate can be synthesized by the reaction of 4-tert-butylbenzoic acid with 4-nitrophenol in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of 80-85°C for 6-8 hours. After the reaction, the product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
(4-Nitrophenyl) 4-tert-butylbenzoate has been used in various scientific research applications, including organic synthesis, materials science, and medicinal chemistry. It is widely used as a starting material for the synthesis of various compounds such as 4-tert-butylphenylacetic acid, 4-tert-butylphenylboronic acid, and 4-tert-butylphenylacetonitrile. (4-Nitrophenyl) 4-tert-butylbenzoate is also used as a building block for the synthesis of liquid crystals and polymers.
Propriétés
Numéro CAS |
13551-16-1 |
|---|---|
Nom du produit |
(4-Nitrophenyl) 4-tert-butylbenzoate |
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
(4-nitrophenyl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)13-6-4-12(5-7-13)16(19)22-15-10-8-14(9-11-15)18(20)21/h4-11H,1-3H3 |
Clé InChI |
SBXWGOOINQWHGV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



